molecular formula C8H6BrN3O2 B1379619 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid CAS No. 1420800-38-9

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B1379619
CAS No.: 1420800-38-9
M. Wt: 256.06 g/mol
InChI Key: UUQACSHHQKNJCT-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H6BrN3O2. It belongs to the benzotriazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position of the benzotriazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the following steps:

    Methylation: The methyl group is introduced at the 1st position through methylation reactions using methyl iodide or dimethyl sulfate.

    Carboxylation: The carboxylic acid group is introduced at the 5th position through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms with different functional groups.

    Substitution Products: Compounds with substituted functional groups at the 7th position.

Scientific Research Applications

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: The compound is used as a corrosion inhibitor, stabilizer, and additive in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzotriazole: A parent compound with similar structural features but without the bromine and methyl groups.

    1-Methyl-1,2,3-benzotriazole: A similar compound with a methyl group at the 1st position but without the bromine and carboxylic acid groups.

    7-Bromo-1,2,3-benzotriazole: A similar compound with a bromine atom at the 7th position but without the methyl and carboxylic acid groups.

Uniqueness: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is unique due to the presence of all three functional groups (bromine, methyl, and carboxylic acid) on the benzotriazole ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

7-bromo-1-methylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-12-7-5(9)2-4(8(13)14)3-6(7)10-11-12/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQACSHHQKNJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Br)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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